1-(2-Chloroethyl)-3-(p-ethylphenyl)urea
Overview
Description
1-(2-Chloroethyl)-3-(p-ethylphenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a chloroethyl group and an ethylphenyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Chloroethyl)-3-(p-ethylphenyl)urea can be synthesized through several methods. One common approach involves the reaction of 2-chloroethyl isocyanate with p-ethylphenylamine. The reaction typically occurs under mild conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction can be represented as follows:
2-Chloroethyl isocyanate+p-Ethylphenylamine→this compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloroethyl)-3-(p-ethylphenyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding urea derivatives with different oxidation states. Reduction reactions can also modify the functional groups attached to the urea moiety.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in solvents like ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide can yield 1-(2-hydroxyethyl)-3-(p-ethylphenyl)urea.
Scientific Research Applications
1-(2-Chloroethyl)-3-(p-ethylphenyl)urea has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving cell signaling and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interfere with DNA synthesis.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-Chloroethyl)-3-(p-ethylphenyl)urea exerts its effects involves the interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. This interaction can disrupt cell division and induce apoptosis in cancer cells.
Comparison with Similar Compounds
1-(2-Chloroethyl)-3-(p-ethylphenyl)urea can be compared with other urea derivatives such as:
1-(2-Chloroethyl)-3-(p-methylphenyl)urea: Similar structure but with a methyl group instead of an ethyl group.
1-(2-Bromoethyl)-3-(p-ethylphenyl)urea: Similar structure but with a bromoethyl group instead of a chloroethyl group.
Uniqueness: The presence of the chloroethyl group in this compound makes it particularly reactive in nucleophilic substitution reactions, which can be advantageous in certain synthetic applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties and reactivity make it a valuable tool in research and industrial applications. Further studies are needed to fully explore its therapeutic potential and other applications.
Properties
IUPAC Name |
1-(2-chloroethyl)-3-(4-ethylphenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c1-2-9-3-5-10(6-4-9)14-11(15)13-8-7-12/h3-6H,2,7-8H2,1H3,(H2,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYNQODKDFBRDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)NCCCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20907547 | |
Record name | N'-(2-Chloroethyl)-N-(4-ethylphenyl)carbamimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20907547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.70 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102433-48-7 | |
Record name | Urea, 1-(2-chloroethyl)-3-(p-ethylphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102433487 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N'-(2-Chloroethyl)-N-(4-ethylphenyl)carbamimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20907547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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